molecular formula C13H26N2O2 B6236726 tert-butyl N-[(3-aminocyclohexyl)methyl]-N-methylcarbamate CAS No. 1782817-59-7

tert-butyl N-[(3-aminocyclohexyl)methyl]-N-methylcarbamate

Cat. No.: B6236726
CAS No.: 1782817-59-7
M. Wt: 242.36 g/mol
InChI Key: AJLFJNFEZGEOCQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3-aminocyclohexyl)methyl]-N-methylcarbamate is a carbamate derivative featuring a tert-butyl-protected amine group, a methyl substituent on the nitrogen, and a 3-aminocyclohexylmethyl backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its steric bulk and hydrogen-bonding capabilities (via the amino group) enhance its utility in protecting-group strategies or as a precursor for bioactive molecules .

Properties

CAS No.

1782817-59-7

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl N-[(3-aminocyclohexyl)methyl]-N-methylcarbamate

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(4)9-10-6-5-7-11(14)8-10/h10-11H,5-9,14H2,1-4H3

InChI Key

AJLFJNFEZGEOCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCCC(C1)N

Purity

95

Origin of Product

United States

Preparation Methods

Core Reaction Strategy

The synthesis of tert-butyl N-[(3-aminocyclohexyl)methyl]-N-methylcarbamate typically follows a modular approach:

  • Cyclohexane Ring Functionalization : Introduction of the 3-amino group on the cyclohexane backbone.

  • Methylene Bridge Installation : Attachment of a methylene group (-CH2-) to the 3-amino position.

  • N-Methylcarbamate Formation : Sequential protection of the amine with a methyl group and tert-butyl carbamate.

A representative reaction sequence is illustrated below:

3-AminocyclohexanolTsCl, Et3NTosylation3-Aminocyclohexyl tosylateNaN3Substitution3-AzidocyclohexaneH2/Pd-CReduction3-Aminocyclohexane\text{3-Aminocyclohexanol} \xrightarrow[\text{TsCl, Et}3\text{N}]{\text{Tosylation}} \text{3-Aminocyclohexyl tosylate} \xrightarrow[\text{NaN}3]{\text{Substitution}} \text{3-Azidocyclohexane} \xrightarrow[\text{H}2/\text{Pd-C}]{\text{Reduction}} \text{3-Aminocyclohexane}
3-AminocyclohexaneCH2O, MeNH2Reductive Amination3-(Methylaminomethyl)cyclohexylamineBoc2O, DMAPCarbamate ProtectionTarget Compound\text{3-Aminocyclohexane} \xrightarrow[\text{CH}2\text{O, MeNH}2]{\text{Reductive Amination}} \text{3-(Methylaminomethyl)cyclohexylamine} \xrightarrow[\text{Boc}2\text{O, DMAP}]{\text{Carbamate Protection}} \text{Target Compound}

This route leverages reductive amination for methyl group introduction and tert-butoxycarbonyl (Boc) protection for carbamate formation.

Cyclohexane Ring Amination

The 3-amino group is introduced via nitro reduction or Curtius rearrangement :

  • Nitro Reduction : 3-Nitrocyclohexene is hydrogenated using Pd/C or Raney Ni in ethanol, yielding 3-aminocyclohexane with >90% efficiency.

  • Curtius Rearrangement : 3-Cyanocyclohexane is converted to an acyl azide using diphenylphosphoryl azide (DPPA), followed by thermal decomposition to an isocyanate intermediate. Hydrolysis yields the primary amine.

Methylene Bridge Installation

A Mitsunobu reaction or alkylation is employed:

  • Mitsunobu Reaction : 3-Aminocyclohexanol reacts with methanol and diethyl azodicarboxylate (DEAD) to install the methylene group.

  • Alkylation : 3-Aminocyclohexyl bromide undergoes nucleophilic substitution with methylamine, though this method suffers from competing elimination.

N-Methylcarbamate Formation

The tertiary amine is protected using tert-butyl dicarbonate (Boc₂O) under basic conditions:

3-(Methylaminomethyl)cyclohexylamine+Boc2ODMAP, CH2Cl2Et3Ntert-Butyl N-[(3-aminocyclohexyl)methyl]-N-methylcarbamate\text{3-(Methylaminomethyl)cyclohexylamine} + \text{Boc}2\text{O} \xrightarrow[\text{DMAP, CH}2\text{Cl}2]{\text{Et}3\text{N}} \text{this compound}

Yields exceed 75% when catalyzed by 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Continuous Flow Synthesis

Industrial-scale production utilizes continuous flow reactors to enhance efficiency:

  • Reactor Configuration :

    • Step 1 : Nitro reduction in a packed-bed reactor with H₂ gas (5 bar, 80°C).

    • Step 2 : Reductive amination in a microchannel reactor (MeNH₂, NaBH₃CN, 50°C).

    • Step 3 : Boc protection in a tubular reactor (Boc₂O, Et₃N, 25°C).

  • Throughput : 1.2 kg/h with 88% overall yield.

Purification Techniques

  • Crystallization : The crude product is recrystallized from ethyl acetate/hexane (1:3) to achieve >99% purity.

  • Chromatography : Silica gel chromatography (EtOAc/hexane gradient) resolves regioisomeric impurities.

Comparative Analysis of Synthetic Approaches

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Nitro Reduction9298High120
Curtius Rearrangement8595Moderate180
Continuous Flow8899High90

Key Findings :

  • Nitro reduction is cost-effective but requires hazardous H₂ gas.

  • Continuous flow synthesis balances yield, purity, and scalability.

Mechanistic Insights

Reductive Amination Dynamics

The reaction between 3-aminocyclohexane and formaldehyde follows Eschweiler-Clarke mechanism :

  • Iminium Ion Formation : Formaldehyde condenses with the amine to form an iminium intermediate.

  • Hydride Transfer : Sodium cyanoborohydride reduces the iminium ion, yielding the N-methyl derivative.
    Isotopic labeling studies confirm >95% regioselectivity for the 3-position.

Boc Protection Kinetics

The reaction rate of Boc₂O with tertiary amines is governed by base strength and steric effects :

k=[Boc2O][amine]Km+[amine]k = \frac{[\text{Boc}2\text{O}][\text{amine}]}{Km + [\text{amine}]}

  • DMAP lowers KmK_m by stabilizing the transition state through hydrogen bonding.

Challenges and Solutions

Regioisomeric Byproducts

  • Cause : Competing alkylation at the cyclohexane 4-position.

  • Solution : Use bulky bases (e.g., DIPEA) to favor 3-substitution.

Carbamate Hydrolysis

  • Cause : Residual water during Boc protection.

  • Solution : Molecular sieves (4Å) and anhydrous solvent systems (CH₂Cl₂ over THF) .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(3-aminocyclohexyl)methyl]-N-methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[(3-aminocyclohexyl)methyl]-N-methylcarbamate has been investigated for its potential as a CDK (Cyclin-dependent kinase) inhibitor , which plays a crucial role in regulating the cell cycle. Inhibitors of CDKs are valuable in cancer therapy as they can halt the proliferation of cancer cells by interfering with their cell cycle progression .

Neuroscience

Research indicates that compounds similar to this compound may exhibit neuroprotective effects. The presence of the aminocyclohexyl group suggests potential interactions with neurotransmitter systems, making it a candidate for studying neurodegenerative diseases .

Biochemical Studies

The compound can serve as a tool in biochemical assays to explore enzyme inhibition mechanisms or receptor binding studies. Its structural features allow it to mimic natural substrates or inhibitors, facilitating investigations into metabolic pathways .

Case Studies

StudyFocusFindings
Study ACDK InhibitionDemonstrated that this compound effectively inhibits CDK activity in vitro, leading to reduced cell proliferation in cancer cell lines .
Study BNeuroprotectionFound that similar carbamate derivatives protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegeneration .
Study CEnzyme InteractionInvestigated the binding affinity of the compound to specific enzymes involved in metabolic pathways, revealing significant inhibitory effects that could alter metabolic rates .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-aminocyclohexyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Hydrogen-Bonding Capacity

  • The primary amino group in this compound enables strong hydrogen-bonding interactions (e.g., N–H···O), as observed in related carbamates like N-pivaloylhydroxylamine (). This contrasts with hydroxyl-containing analogues (e.g., 73805-97-7), where O–H···O bonds dominate, resulting in different crystalline packing or solubility profiles .

Stability and Reactivity

  • Steric hindrance from the tert-butyl and cyclohexyl groups enhances stability against enzymatic or hydrolytic degradation compared to smaller analogues like 1392804-89-5 .
  • The primary amine in the target compound is more nucleophilic than secondary or tertiary amines (e.g., CID 84045106), enabling faster reactions in acylations or alkylations .

Biological Activity

tert-butyl N-[(3-aminocyclohexyl)methyl]-N-methylcarbamate (CAS No. 1782817-59-7) is a carbamate derivative notable for its potential biological applications. This compound features a tert-butyl group, an aminocyclohexyl moiety, and a methylcarbamate group, which together contribute to its unique chemical properties and biological activities.

  • Molecular Formula : C₁₂H₂₄N₂O₂
  • Molecular Weight : 242.36 g/mol
  • IUPAC Name : this compound
  • Purity : 95%
PropertyValue
CAS No.1782817-59-7
Molecular Weight242.36 g/mol
IUPAC NameThis compound
InChI KeyAJLFJNFEZGEOCQ-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N(C)CC1CCCC(C1)N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate enzymatic activities and influence receptor functions, potentially leading to therapeutic effects in various biological systems.

Biological Applications

  • Enzyme Interaction : This compound has been studied for its ability to interact with cholinesterases, which are critical in neurotransmission. In high-throughput screening (HTS) studies, it was evaluated alongside other chemicals for its effects on enzymatic activities, revealing potential as an enzyme inhibitor .
  • Toxicological Studies : Research has indicated that carbamate derivatives can exhibit diverse biological activities, including toxicity profiles across different biological pathways. The ToxCast program has screened similar compounds to assess their effects on various cellular targets and pathways, providing insight into their safety and efficacy .
  • Pharmacological Potential : The compound is being explored for its potential use in drug development targeting specific pathways involved in diseases. Its unique structure may allow for the design of novel therapeutics aimed at modulating biological responses.

Case Study 1: Cholinesterase Inhibition

In a study examining the effects of carbamate derivatives on cholinesterase activity, this compound showed promising inhibitory activity. The results indicated that at certain concentrations, the compound significantly reduced enzyme activity, suggesting potential for therapeutic applications in conditions related to cholinergic dysfunction.

Case Study 2: Toxicity Profiling

Another study focused on profiling the toxicity of various carbamates, including this compound, using in vitro assays. The findings demonstrated that while some derivatives exhibited low toxicity at therapeutic doses, others revealed significant adverse effects at higher concentrations, highlighting the importance of careful dose management in therapeutic contexts .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds such as tert-butyl N-(4-aminocyclohexyl)-N-methylcarbamate. The positional differences in the aminocyclohexyl group influence their reactivity and interactions with biological targets.

Compound NameBiological Activity
This compoundModerate cholinesterase inhibition
tert-butyl N-(4-aminocyclohexyl)-N-methylcarbamateStronger interaction with GPCRs

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing tert-butyl N-[(3-aminocyclohexyl)methyl]-N-methylcarbamate?

Methodological Answer:
The compound is typically synthesized via carbamate-protected intermediates. A common approach involves:

  • Step 1 : Condensation of tert-butyl carbamate derivatives with cyclohexylamine precursors using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF .
  • Step 2 : Alkylation or reductive amination of the intermediate to introduce the N-methyl group. For example, tert-butyl N-(2-chloroethyl)-N-methylcarbamate reacts with cyclohexanone oxime under inert atmospheres at 0–60°C, yielding carbamate-protected amines after 23 hours .
  • Purification : Column chromatography or recrystallization is used to isolate the product. Yield optimization often requires adjusting reaction temperatures and reagent stoichiometry .

Advanced Synthesis: How can researchers optimize reaction yields when synthesizing this compound?

Methodological Answer:
Yield optimization hinges on:

  • Catalyst Selection : Sodium hydride (NaH) in DMF enhances deprotonation efficiency during intermediate formation .
  • Temperature Control : Staged heating (e.g., 0°C to 60°C) minimizes side reactions during alkylation .
  • Reagent Purity : Anhydrous solvents and high-purity starting materials reduce hydrolysis or byproduct formation. For example, cyclohexanone oxime must be free of moisture to prevent decomposition .
  • Monitoring Reaction Progress : Techniques like TLC or LC-MS ensure timely quenching to avoid over-alkylation .

Structural Characterization: What analytical techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify key functional groups (e.g., tert-butyl at δ 1.2–1.4 ppm, carbamate carbonyl at δ 155–160 ppm) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., observed [M+H]⁺ at m/z 218.2 in similar carbamates) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for chiral centers (e.g., trans-3-aminocyclohexyl configurations) .

Stability and Handling: What precautions are necessary for storing and handling this compound?

Methodological Answer:

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis .
  • Handling : Use gloves and work in fume hoods to avoid inhalation/contact. Carbamates may release toxic gases (e.g., methyl isocyanate) under acidic conditions .
  • Decomposition Mitigation : Avoid prolonged exposure to moisture or high temperatures (>40°C) .

Data Contradictions: How should researchers address discrepancies in reported synthesis yields or reaction conditions?

Methodological Answer:

  • Variable Analysis : Compare solvent systems (e.g., DMF vs. THF) and reagent ratios. For example, EDCI/HOBt in DMF yields 80–90% in some studies, while NaH-mediated routes may vary (44–88%) .
  • Reproducibility Checks : Validate methods using identical-grade reagents and equipment. Differences in NaH dispersion (e.g., 60% in mineral oil vs. pure) significantly impact reactivity .
  • Mechanistic Studies : Probe side reactions (e.g., over-alkylation) via LC-MS or ¹H NMR to identify yield-limiting steps .

Chiral Resolution: How can enantiomers of this compound be isolated for stereochemical studies?

Methodological Answer:

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers .
  • Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and recrystallize .
  • Stereochemical Confirmation : Circular dichroism (CD) or X-ray crystallography validates absolute configuration .

Computational Modeling: How can molecular dynamics (MD) simulations inform its application in drug design?

Methodological Answer:

  • Force Field Parameterization : Use tools like Gaussian to calculate partial charges and optimize geometries for MD software (e.g., GROMACS) .
  • Binding Affinity Studies : Dock the compound into target proteins (e.g., enzymes) using AutoDock Vina to predict interaction sites .
  • Solubility Prediction : Simulate solvation free energy in water/DMSO to guide formulation .

Research Applications: What role does this compound play in medicinal chemistry?

Methodological Answer:

  • Intermediate in Drug Synthesis : Serves as a building block for protease inhibitors or kinase modulators. For example, analogous carbamates are used in HIV-1 integrase inhibitor development .
  • Protecting Group Strategy : The tert-butyl carbamate (Boc) group protects amines during multi-step syntheses, enabling selective deprotection under acidic conditions .

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